1,5-Bis(4-(hexyloxy)phenyl)-1,5-pentanedione dioxime
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Overview
Description
BRN 5661541 is a chemical compound with significant interest in various scientific fields It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry
Preparation Methods
The preparation of BRN 5661541 involves specific synthetic routes and reaction conditions. One common method includes the reaction of benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride, followed by acidification to obtain the target product . This method ensures the formation of BRN 5661541 with high purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to enhance efficiency and reduce costs.
Chemical Reactions Analysis
BRN 5661541 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BRN 5661541 may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
BRN 5661541 has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate in organic synthesis, enabling the formation of complex molecules. In biology, it is used to study the interactions between small molecules and biological targets, providing insights into cellular processes and potential therapeutic applications. In medicine, BRN 5661541 is investigated for its potential as a drug candidate, particularly in the treatment of diseases involving oxidative stress and inflammation. In industry, it is utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of BRN 5661541 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context. For example, in medicinal research, BRN 5661541 may target enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators and alleviating symptoms of inflammation.
Comparison with Similar Compounds
BRN 5661541 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other benzo[b]thiophene derivatives, which share structural similarities but differ in their chemical properties and applications. . The comparison of BRN 5661541 with these compounds helps to understand its specific advantages and limitations in various applications.
Properties
CAS No. |
104192-46-3 |
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Molecular Formula |
C29H42N2O4 |
Molecular Weight |
482.7 g/mol |
IUPAC Name |
(NZ)-N-[(5Z)-1,5-bis(4-hexoxyphenyl)-5-hydroxyiminopentylidene]hydroxylamine |
InChI |
InChI=1S/C29H42N2O4/c1-3-5-7-9-22-34-26-18-14-24(15-19-26)28(30-32)12-11-13-29(31-33)25-16-20-27(21-17-25)35-23-10-8-6-4-2/h14-21,32-33H,3-13,22-23H2,1-2H3/b30-28-,31-29- |
InChI Key |
XBKWCUGGYSPRAN-BRMDCIMDSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C(=N\O)/CCC/C(=N/O)/C2=CC=C(C=C2)OCCCCCC |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=NO)CCCC(=NO)C2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
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